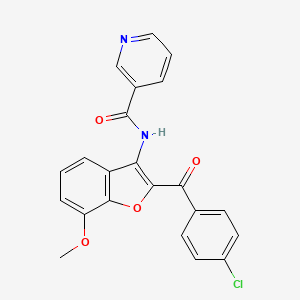

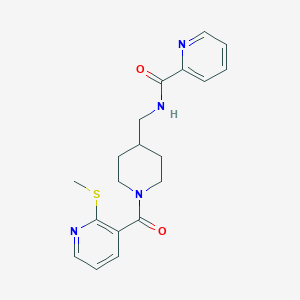

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .Applications De Recherche Scientifique

DNA Damage Recovery

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)nicotinamide, as part of the nicotinamide analogues, has been studied for its effects on cellular recovery following DNA damage. Research has shown that nicotinamide analogues can influence the recovery of cell division potential, especially following treatments that induce DNA damage. This is linked to their role in affecting intracellular levels of poly(adenosine diphosphate ribose) and other cellular processes such as RNA, DNA, and protein synthesis (Jacobson et al., 1984).

Corrosion Inhibition

Another application in scientific research is its use as a corrosion inhibitor. Nicotinamide derivatives have been observed to inhibit corrosion on mild steel in acidic environments. This property is significant for industrial applications, particularly in managing the longevity and durability of metal structures and components (Chakravarthy et al., 2014).

Herbicidal Activity

In agricultural research, certain nicotinamide derivatives have demonstrated notable herbicidal activity. They have been effective against specific weeds, which could lead to the development of new herbicides. This aligns with the ongoing search for more efficient and environmentally friendly agricultural chemicals (Yu et al., 2021).

Antiproliferative and Apoptosis-Inducing Agents

Nicotinamide derivatives are also explored for their antiproliferative effects against various human cancer cell lines. This includes inducing apoptosis in cancer cells, which is a significant area of research in cancer therapy. The structure-activity relationships of these compounds are key to understanding their potential as therapeutic agents (Zhang et al., 2018).

Structural Characterization in Pharmaceutical Chemistry

The structural characterization of nicotinamide derivatives, including their interaction domains and biochemical properties, is crucial in pharmaceutical chemistry. This research aids in understanding how these compounds can be modified for various therapeutic applications, such as in the treatment of cancer and other diseases (Burnett et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c1-28-17-6-2-5-16-18(25-22(27)14-4-3-11-24-12-14)21(29-20(16)17)19(26)13-7-9-15(23)10-8-13/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQJXSDEGXOFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

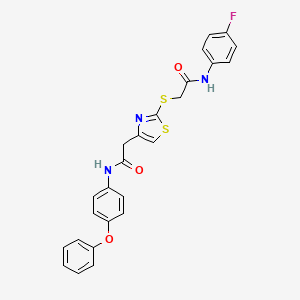

![5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2472334.png)

![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)

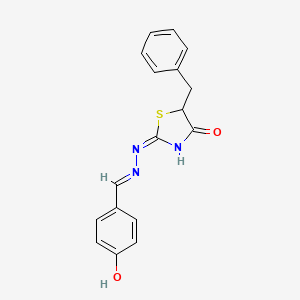

![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

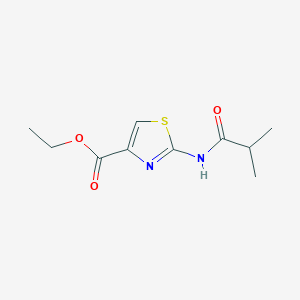

acetic acid](/img/structure/B2472339.png)

![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)

![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)

![1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine](/img/structure/B2472347.png)

![2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2472348.png)